3-Amino-5-methylphenol
Overview
Description
3-Amino-5-methylphenol is a chemical compound that belongs to the class of aminophenols, which are compounds containing an amino group attached to a phenol moiety. While the provided papers do not directly discuss 3-amino-5-methylphenol, they do provide insights into related compounds that can help infer some of the properties and behaviors of 3-amino-5-methylphenol. For instance, the study of 4-aminophenol derivatives in paper suggests that aminophenols can be modified to exhibit a range of biological activities, including antimicrobial and antidiabetic effects.
Synthesis Analysis
The synthesis of aminophenol derivatives is detailed in paper , where various 4-aminophenol derivatives are synthesized and characterized. Although the specific synthesis of 3-amino-5-methylphenol is not described, the methodologies applied for the synthesis of related compounds, such as the use of Schiff base reactions, can be considered relevant for the synthesis of 3-amino-5-methylphenol. These methods typically involve the condensation of amines with aldehydes or ketones to form imine or Schiff base compounds.
Molecular Structure Analysis
The molecular structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, is analyzed using X-ray diffraction in paper . This analysis reveals specific features of molecular packing in crystals, such as the presence of enantiomers and pseudosymmetry. While this does not directly describe 3-amino-5-methylphenol, it provides a framework for understanding how similar compounds might behave in crystalline form and the potential for complex molecular interactions within the crystal lattice.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-5-methylphenol can be inferred from the general behavior of aminophenols. These compounds typically exhibit moderate solubility in water and organic solvents, and their chemical properties are influenced by the presence of both electron-donating amino and electron-withdrawing hydroxyl groups. The studies in paper on 4-aminophenol derivatives provide insights into their biological evaluation, suggesting that modifications on the aminophenol core can lead to significant biological activities, which could also be true for 3-amino-5-methylphenol.
Scientific Research Applications
Oxidative Condensation and Compound Formation
3-Amino-5-methylphenol, when oxidatively condensed, can lead to the formation of significant biochemical compounds. For instance, in the presence of human hemoglobin, it can transform into dihydrophenoxazinone, a compound with a distinct brownish-yellow coloration. This reaction resembles the mechanism of actinomycin synthase and is critical in the study of biological redox processes (Tomoda, Arisawa, & Koshimura, 1991).
Anticancer Research
Compounds derived from the condensation of 3-Amino-5-methylphenol have shown potential in anticancer research. For instance, pyrazolone-enamines synthesized from it demonstrated significant inhibitory effects on the proliferation of human liver cancer HepG2 cells. These findings are crucial for understanding the anticancer mechanism and the effects of different functional groups on such compounds (Yan et al., 2015).
Antiviral Activities
Another application of 3-Amino-5-methylphenol derivatives is in antiviral research. A compound derived from it, 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one (Phx), produced by reacting with bovine hemoglobin, exhibited the ability to inhibit the proliferation of poliovirus in Vero cells, suggesting its potential use in preventing poliovirus infection (Iwata et al., 2003).
Biodegradation Studies
3-Amino-5-methylphenol is also significant in environmental studies, particularly in the biodegradation of certain pharmaceuticals. It has been identified as a by-product in the biodegradation of sulfamethoxazole, a common medicine, by various bacterial strains. Understanding its role in biodegradation processes is vital for environmental management and remediation efforts (Mulla et al., 2018).
Molecular and Vibrational Spectroscopy
In molecular and vibrational spectroscopy, 3-Amino-5-methylphenol is used for understanding the molecular structure and dynamics. Studies involving laser Raman and Fourier transform infrared spectra provide insights into molecular stability, bond strength, and other thermodynamic functions, which are essential in the field of molecular spectroscopy (Sundaraganesan, Anand, & Joshua, 2007).
Safety And Hazards
3-Amino-5-methylphenol is considered hazardous. It has been assigned the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-amino-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUABBHFJSFKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997954 | |
Record name | 3-Amino-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylphenol | |
CAS RN |
76619-89-1 | |
Record name | 3-Amino-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76619-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076619891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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